7-(2-hydroxypropyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-hydroxypropyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C13H21N5O4 and its molecular weight is 311.342. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- An improved synthesis of pyrrolo[3,2-d]pyrimidines, a class of compounds similar to 7-(2-hydroxypropyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, has been developed, providing insights into the synthesis of purine derivatives which are important in medicinal chemistry (Elliott et al., 1997).
- The synthesis of new [c,d]-fused purinediones, which are structurally related to the compound , highlights methods to create diverse purine derivatives with potential biological activities (Šimo et al., 1995).
Biological Properties
- The biological properties of 8-amino-7-(2-hydroxy-2-phenylethyl)-3-methylxanthines, structurally similar to the compound of interest, were investigated, revealing their potential as antimicrobial and antiviral agents, emphasizing the importance of purine derivatives in medical research (Romanenko et al., 2016).
Structural Analysis
- The crystal structure of 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, a compound related to the target molecule, was analyzed, providing insights into the molecular conformation and interactions of purine derivatives, which can be crucial for understanding their biological activity (Karczmarzyk et al., 1995).
Properties
IUPAC Name |
7-(2-hydroxypropyl)-8-(3-methoxypropylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O4/c1-8(19)7-18-9-10(17(2)13(21)16-11(9)20)15-12(18)14-5-4-6-22-3/h8,19H,4-7H2,1-3H3,(H,14,15)(H,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMDHARMOVGLAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1NCCCOC)N(C(=O)NC2=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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